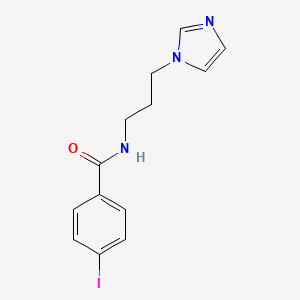
4-(5-Methylthiophen-2-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a 5-methylthiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction between 2-aminoethanol and carbon dioxide can form oxazolidin-2-one.
Introduction of the 5-Methylthiophen-2-yl Group: This step often involves the use of thiophene derivatives. A common method is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(5-Methylthiophen-2-yl)oxazolidin-2-one serves as a versatile intermediate. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of complex molecules.
Biology
The compound’s structure suggests potential biological activity. It can be explored for its antimicrobial properties, similar to other oxazolidinone derivatives known for inhibiting bacterial protein synthesis.
Medicine
Research into this compound may reveal applications in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(5-Methylthiophen-2-yl)oxazolidin-2-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is unique due to the presence of the 5-methylthiophen-2-yl group, which can impart distinct electronic and steric properties. This modification can influence the compound’s reactivity and interaction with biological targets, potentially leading to novel applications.
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO2S/c1-5-2-3-7(12-5)6-4-11-8(10)9-6/h2-3,6H,4H2,1H3,(H,9,10) |
Clé InChI |
MLZHWDGHCGAPBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2COC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)



![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


